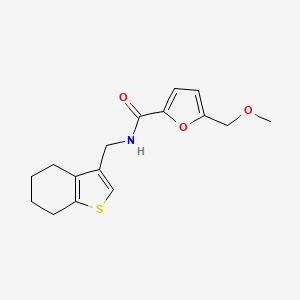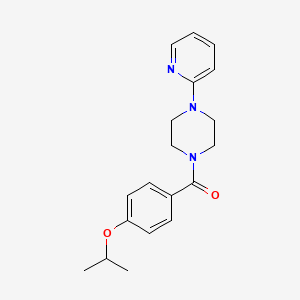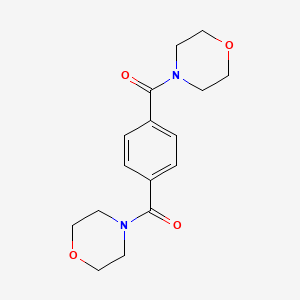![molecular formula C20H21ClFN3 B5370617 3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5370617.png)
3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole, also known as JNJ-42165279, is a novel compound that has been synthesized and studied for its potential use in various scientific research applications.
Mechanism of Action
3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole acts as a selective antagonist of the 5-HT1B receptor subtype, blocking the binding of serotonin to this receptor. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are normally activated by serotonin binding. The precise mechanism by which this compound produces its effects is still being investigated, but it is thought to involve the modulation of neurotransmitter release and the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to produce a number of biochemical and physiological effects in animal models, including a reduction in anxiety-like behavior, an increase in exploratory behavior, and a decrease in stress-induced hyperthermia. These effects are consistent with the known role of the 5-HT1B receptor subtype in the regulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole in lab experiments is its high selectivity for the 5-HT1B receptor subtype, which allows for precise manipulation of this receptor in animal models. However, the use of this compound is limited by its relatively short half-life and the need for repeated dosing in order to maintain its effects.
Future Directions
There are several potential future directions for research on 3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole. One area of interest is the role of the 5-HT1B receptor subtype in the regulation of stress and anxiety, and the potential use of this compound as a therapeutic agent for these conditions. Another area of interest is the development of longer-acting analogs of this compound that could be used in clinical settings. Finally, there is a need for further investigation into the precise mechanism of action of this compound and its effects on neurotransmitter release and neuronal excitability.
Synthesis Methods
The synthesis of 3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole involves a multi-step process that begins with the reaction of 3-chloro-2-nitro-1H-indole with 4-(3-fluorobenzyl)-1-piperazinecarboxylic acid in the presence of a reducing agent. The resulting intermediate is then treated with a base to form the final product. The synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole has been studied for its potential use in various scientific research applications, including as a tool for investigating the role of serotonin receptors in the brain. Specifically, this compound has been shown to selectively target the 5-HT1B receptor subtype, which is involved in the regulation of mood, anxiety, and stress. This makes this compound a valuable tool for studying the function of this receptor subtype in these processes.
properties
IUPAC Name |
3-chloro-2-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3/c21-20-17-6-1-2-7-18(17)23-19(20)14-25-10-8-24(9-11-25)13-15-4-3-5-16(22)12-15/h1-7,12,23H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXYSJWFBSDZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=C(C4=CC=CC=C4N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5370535.png)
![N-[3-(1,2,3-thiadiazol-4-yl)phenyl]-2-furamide](/img/structure/B5370541.png)
![2-(cyclopropylmethyl)-N-[1-(3-methyl-2-pyridinyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5370549.png)
![N,N-dimethyl-7-[(1-methylcyclopropyl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5370559.png)
![1-(3-chlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5370561.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5370573.png)
![4-(3-methoxy-1-piperidinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5370579.png)
![methyl 2-methyl-N-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}alaninate](/img/structure/B5370581.png)

![1-(2-bromo-2-propen-1-yl)-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole](/img/structure/B5370611.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5370623.png)

![5-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)isophthalic acid](/img/structure/B5370635.png)